Fmoc-N-methyl-O-methyl-D-tyrosine

Peptide Stability Protease Resistance Chiral Purity

Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH), CAS 193086-28-1, is a specialized, non-natural amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates three critical modifications into a single residue: D-stereochemistry, N(alpha)-methylation, and O-methylation on the phenolic side chain, with a molecular formula of C26H25NO5 and a molecular weight of 431.48 g/mol.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
CAS No. 193086-28-1
Cat. No. B1442876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-methyl-O-methyl-D-tyrosine
CAS193086-28-1
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m1/s1
InChIKeyFRHSGZVWEBYEIV-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-methyl-O-methyl-D-tyrosine (193086-28-1) Procurement Guide: A D-Configured, Dual-Methylated Tyrosine Building Block for SPPS


Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH), CAS 193086-28-1, is a specialized, non-natural amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It incorporates three critical modifications into a single residue: D-stereochemistry, N(alpha)-methylation, and O-methylation on the phenolic side chain, with a molecular formula of C26H25NO5 and a molecular weight of 431.48 g/mol [1]. As a protected amino acid, its primary function is to introduce a sterically and stereochemically unique tyrosine mimic into peptide chains, which is a capability not offered by simpler, single-modification tyrosine derivatives like Fmoc-D-Tyr(Me)-OH or Fmoc-N-Me-Tyr(tBu)-OH .

Scientific Rationale for Selecting the Triple-Modified Fmoc-N-Me-D-Tyr(Me)-OH over Generic Single-Modified Analogs


Substitution with a generic Fmoc-tyrosine derivative is not scientifically sound for experiments requiring a specific combination of structural features. The target compound simultaneously provides D-configuration for resistance to endogenous L-proteases, N-methylation to disrupt backbone hydrogen bonding and further impede proteolysis, and O-methylation to eliminate side-chain reactivity during synthesis and in biological systems. Using a single-modification analog, such as Fmoc-D-Tyr(Me)-OH (which lacks N-methylation) or Fmoc-N-Me-Tyr(tBu)-OH (which lacks the O-methyl group and uses an acid-labile tert-butyl side-chain protection strategy), introduces different chemical and conformational liabilities, altering the peptide's pharmacokinetic profile and synthetic stability [1]. This makes the precise combination of modifications in the target compound a non-substitutable requirement for a defined set of research outcomes.

Quantitative Differentiation Evidence for Fmoc-N-Me-D-Tyr(Me)-OH Against Closest Analogs


Chiral Identity and Stereochemical Purity: D-Enantiomer vs. L-Enantiomer and Racemic Mixtures for Protease-Resistant Peptide Design

The target compound is a single D-enantiomer, which is crucial for imparting protease resistance. Unlike the corresponding L-isomer (Fmoc-N-methyl-O-methyl-L-tyrosine, CAS 1260595-45-6) which shares an identical molecular formula and weight, the D-configuration renders the resulting peptide backbone unrecognizable to most endogenous mammalian L-proteases. Research on D-amino acid substitution in antimicrobial peptides demonstrates that incorporating D-stereochemistry can increase resistance to trypsin degradation by several fold. For example, specific D-amino acid substitutions in an antibacterial peptide resulted in a >50% retention of antibacterial activity after 10 hours of trypsin incubation, compared to near-complete loss of activity for the all-L version under the same conditions [1]. The target compound's optical rotation of +53° to +54° (c=1, DMF) confirms its dextrorotatory D-configuration, directly contrasting with the negative rotation of L-amino acid-based building blocks like Fmoc-N-Me-Tyr(tBu)-OH, which has an [α]22/D of -49.0° (c=0.5% in DMF) .

Peptide Stability Protease Resistance Chiral Purity D-Amino Acid

Enhanced Backbone Stability via N-Methylation: Comparison with Fmoc-D-Tyr(Me)-OH

The N-methyl group on the alpha-nitrogen of the target compound confers significant resistance to proteolytic degradation, a feature not present in the closely related analog Fmoc-D-Tyr(Me)-OH (CAS 201335-88-8). N-methylation sterically blocks protease access to the adjacent peptide bond and eliminates the amide proton, preventing key hydrogen bonding required for protease binding. Research on N-methyl scanning mutagenesis has shown that the strategic incorporation of a single N-methyl amino acid can dramatically improve peptide stability; in one study, an N-methylated variant exhibited a half-life extended by several hours in a serum stability assay compared to the unmodified parent peptide [1]. While the target compound provides this N-methylation directly, Fmoc-D-Tyr(Me)-OH, with a molecular weight of 417.45 g/mol and a melting point of 160-166°C , lacks this backbone modification, making it inherently more susceptible to enzymatic cleavage.

N-Methylation Protease Resistance Conformational Restriction Peptide Backbone

Side-Chain Protection Strategy: Permanent O-Methyl vs. Acid-Labile O-t-Butyl Protection

The target compound features a permanent O-methyl ether protecting group on the tyrosine phenol, unlike the acid-labile O-tert-butyl (tBu) protecting group in Fmoc-N-Me-D-Tyr(tBu)-OH (CAS 133373-24-7). This is a critical distinction in synthetic strategy. The O-methyl group is stable to the trifluoroacetic acid (TFA) cocktails used for final peptide cleavage and global deprotection in Fmoc SPPS, meaning the resulting peptide will retain the O-methyl modification. In contrast, the O-tBu group of the comparator is cleaved during this step, yielding a free tyrosine hydroxyl group [1]. The target compound has a melting point of 124-125°C , while the comparator Fmoc-N-Me-Tyr(tBu)-OH has a higher melting point of 186-191°C and an [α]22/D of -49.0° , reflecting both its L-configuration and the chemical nature of the tBu group.

Solid-Phase Peptide Synthesis Side-Chain Protection Orthogonal Stability Synthetic Strategy

High-Value Application Scenarios for Fmoc-N-Me-D-Tyr(Me)-OH in Peptide Discovery and Development


Development of Long-Acting, Protease-Resistant Peptide Therapeutics

In the design of therapeutic peptides where extended in vivo half-life is paramount, Fmoc-N-Me-D-Tyr(Me)-OH is the rational building block choice. The D-stereochemistry and N-methylation synergistically impede recognition and degradation by common serine proteases like trypsin and chymotrypsin. As supported by evidence on D-amino acid and N-methyl scanning mutagenesis, these modifications can extend peptide half-life from minutes to hours, directly addressing a major limitation in peptide drug development . The O-methyl group further ensures the finished peptide is chemically stable and free from side-chain-mediated off-target interactions, as validated by the protecting group's stability in Fmoc SPPS .

Synthesis of Conformationally Defined Peptidomimetics for Drug Discovery

N-methylation is widely recognized to restrict peptide backbone conformation by eliminating the amide proton donor and introducing steric bulk, thereby favoring cis-amide bonds and beta-turn structures. Fmoc-N-Me-D-Tyr(Me)-OH is the building block of choice for researchers aiming to rigidify a peptide pharmacophore. The D-configuration adds a further layer of conformational bias, often leading to novel turn motifs not accessible with L-amino acids. This specific combination allows medicinal chemists to explore unique conformational space and improve target binding affinity and selectivity, a strategy validated by extensive crystallographic data on N-methylated peptides .

Efficient Solid-Phase Synthesis of Peptides with a Permanent O-Methyl Tyrosine Modification

For peptides requiring a permanent O-methyl ether on tyrosine for studying structure-activity relationships (SAR) or for creating metabolically stable mimics of natural products, Fmoc-N-Me-D-Tyr(Me)-OH is the most direct and efficient synthetic precursor. Its O-methyl group is chemically inert throughout Fmoc SPPS cycles and final TFA cleavage, ensuring the desired modification is quantitatively retained in the final product. This contrasts with using O-tBu-protected analogs that necessitate additional, often inefficient, post-synthetic O-methylation steps. The purity specification of ≥98% (HPLC) ensures high coupling yields and minimizes the formation of deletion sequences during automated synthesis .

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